p38α MAP Kinase Inhibitory Potency (IC50) of Skepinone-L (2-Phenylamino-dibenzosuberone) vs. Comparator SB 203580
The lead inhibitor derived from the 2-hydroxy-dibenzosuberone scaffold, Skepinone-L (a 2-phenylamino derivative), demonstrates an IC50 of 5 nM against p38α MAP kinase in a cell-free assay, representing a significant potency advantage over the widely used clinical comparator SB 203580, which has a reported IC50 of 50 nM in similar assays [1]. This 10-fold increase in potency is directly attributable to the rigid, hydrophobic dibenzosuberone core and the specific substitution pattern enabled by the 2-hydroxy handle [2].
| Evidence Dimension | p38α MAP Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | SB 203580 (a pyridinyl imidazole class inhibitor), IC50 = 50 nM |
| Quantified Difference | 10-fold more potent |
| Conditions | Cell-free kinase assay with [ATP] = 100 µM |
Why This Matters
For procurement decisions in drug discovery, a 10-fold higher potency directly translates to reduced compound consumption, lower experimental costs, and a wider therapeutic window, making Skepinone-L a superior chemical probe.
- [1] Sigma-Aldrich. (n.d.). p38 MAP Kinase Inhibitor XIX, Skepinone-L - Calbiochem. Product Datasheet. View Source
- [2] Koeberle, S. C., Fischer, S., Schollmeyer, D., Schattel, V., Grütter, C., Rauh, D., & Laufer, S. A. (2012). Design, synthesis, and biological evaluation of novel disubstituted dibenzosuberones as highly potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 55(12), 5868-5877. View Source
